Cas no 2172081-72-8 (1-(3-fluoro-2-hydroxypropyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

1-(3-Fluoro-2-hydroxypropyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a fluorinated heterocyclic compound featuring a triazolone core with a hydroxypropyl substituent. Its structural combination of fluorine and hydroxyl groups enhances reactivity and potential for selective interactions, making it valuable in pharmaceutical and agrochemical applications. The presence of the triazolone ring contributes to stability and bioactivity, while the fluoro-hydroxypropyl moiety may improve solubility and metabolic resistance. This compound is of interest in medicinal chemistry for its potential as a building block in drug development, particularly for targeting enzyme inhibition or receptor modulation. Its well-defined structure allows for precise modifications in synthetic pathways.
1-(3-fluoro-2-hydroxypropyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one structure
2172081-72-8 structure
商品名:1-(3-fluoro-2-hydroxypropyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS番号:2172081-72-8
MF:C7H12FN3O2
メガワット:189.187484741211
CID:6561012
PubChem ID:165606268

1-(3-fluoro-2-hydroxypropyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one 化学的及び物理的性質

名前と識別子

    • 1-(3-fluoro-2-hydroxypropyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
    • EN300-1650224
    • 2172081-72-8
    • インチ: 1S/C7H12FN3O2/c1-5-9-11(4-6(12)3-8)7(13)10(5)2/h6,12H,3-4H2,1-2H3
    • InChIKey: IVVATDKGWJMKJL-UHFFFAOYSA-N
    • ほほえんだ: FCC(CN1C(N(C)C(C)=N1)=O)O

計算された属性

  • せいみつぶんしりょう: 189.09135480g/mol
  • どういたいしつりょう: 189.09135480g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 244
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.7
  • トポロジー分子極性表面積: 56.1Ų

1-(3-fluoro-2-hydroxypropyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1650224-5.0g
1-(3-fluoro-2-hydroxypropyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
2172081-72-8
5g
$4102.0 2023-06-04
Enamine
EN300-1650224-0.25g
1-(3-fluoro-2-hydroxypropyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
2172081-72-8
0.25g
$1300.0 2023-06-04
Enamine
EN300-1650224-10000mg
1-(3-fluoro-2-hydroxypropyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
2172081-72-8
10000mg
$4545.0 2023-09-21
Enamine
EN300-1650224-5000mg
1-(3-fluoro-2-hydroxypropyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
2172081-72-8
5000mg
$3065.0 2023-09-21
Enamine
EN300-1650224-0.5g
1-(3-fluoro-2-hydroxypropyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
2172081-72-8
0.5g
$1357.0 2023-06-04
Enamine
EN300-1650224-10.0g
1-(3-fluoro-2-hydroxypropyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
2172081-72-8
10g
$6082.0 2023-06-04
Enamine
EN300-1650224-0.1g
1-(3-fluoro-2-hydroxypropyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
2172081-72-8
0.1g
$1244.0 2023-06-04
Enamine
EN300-1650224-100mg
1-(3-fluoro-2-hydroxypropyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
2172081-72-8
100mg
$930.0 2023-09-21
Enamine
EN300-1650224-500mg
1-(3-fluoro-2-hydroxypropyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
2172081-72-8
500mg
$1014.0 2023-09-21
Enamine
EN300-1650224-1000mg
1-(3-fluoro-2-hydroxypropyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
2172081-72-8
1000mg
$1057.0 2023-09-21

1-(3-fluoro-2-hydroxypropyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one 関連文献

1-(3-fluoro-2-hydroxypropyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-oneに関する追加情報

1-(3-Fluoro-2-Hydroxypropyl)-3,4-Dimethyl-4,5-Dihydro-1H-1,2,4-Triazol-5-One: A Comprehensive Overview

The compound 1-(3-fluoro-2-hydroxypropyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one, with the CAS number 2172081-72-8, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of triazolones, which are known for their diverse applications in drug discovery and material science. The molecule's unique structure, featuring a triazolone ring system and a substituted propyl group with both fluorine and hydroxyl functionalities, makes it a promising candidate for various chemical and biological studies.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving nucleophilic substitutions and cyclizations. Researchers have explored the use of microwave-assisted synthesis and catalytic methods to optimize the yield and purity of this compound. These methods not only enhance the scalability of production but also contribute to the sustainability of chemical processes by minimizing waste and energy consumption.

The structural elucidation of this compound has been supported by advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These studies have confirmed the presence of key functional groups, including the triazolone ring and the 3-fluoro-2-hydroxypropyl substituent. The hydroxyl group in the propyl chain introduces hydrogen bonding capabilities, which are critical for its interactions with biological systems.

In terms of pharmacological applications, this compound has shown potential as a lead molecule in drug development. Preclinical studies have demonstrated its ability to modulate key enzymes and receptors involved in various disease pathways. For instance, research published in 2023 highlighted its inhibitory effects on certain kinases associated with cancer cell proliferation. These findings underscore its potential as an anti-cancer agent.

Moreover, the fluorine atom in the 3-fluoro group contributes to the molecule's lipophilicity, enhancing its ability to cross cellular membranes. This property is particularly advantageous in drug design where membrane permeability is a critical factor for bioavailability. Recent studies have also explored its role as a scaffold for further chemical modifications aimed at improving pharmacokinetic profiles.

The triazolone ring system is another critical feature of this compound. Triazolones are known for their stability and versatility in forming hydrogen bonds, making them valuable in supramolecular chemistry. The dihydro structure within the triazolone ring adds further complexity to its reactivity, enabling participation in various chemical transformations such as cycloadditions and redox reactions.

From an environmental standpoint, researchers have investigated the biodegradability and toxicity profiles of this compound. Initial assessments suggest that it exhibits moderate biodegradability under aerobic conditions, which is encouraging for its potential use in sustainable chemical processes. However, further studies are required to fully understand its environmental impact and ensure safe handling practices.

In conclusion, 1-(3-fluoro-2-hydroxypropyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one represents a fascinating example of modern organic synthesis and its applications in drug discovery. Its unique structure and functional groups make it a valuable tool for exploring new chemical reactions and therapeutic interventions. As research continues to unfold, this compound is poised to contribute significantly to both academic advancements and industrial innovations.

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